molecular formula C6H14O2 B1582174 Ethylene glycol monoisobutyl ether CAS No. 4439-24-1

Ethylene glycol monoisobutyl ether

Cat. No.: B1582174
CAS No.: 4439-24-1
M. Wt: 118.17 g/mol
InChI Key: HHAPGMVKBLELOE-UHFFFAOYSA-N
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Description

Ethylene glycol monoisobutyl ether is a chemical compound with the formula C6H14O2. It is also known by other names such as ethanol, 2-(2-methylpropoxy)- and 2-isobutoxyethanol . This compound is a colorless liquid with a mild odor and is primarily used as a solvent in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethylene glycol monoisobutyl ether is typically synthesized through the reaction of ethylene oxide with isobutanol. The reaction is catalyzed by either acids or bases and can occur under neutral pH conditions at elevated temperatures .

Industrial Production Methods: In industrial settings, the production of this compound involves the addition of isobutanol to ethylene oxide. This process is carried out in a controlled environment to ensure the desired product yield and purity .

Chemical Reactions Analysis

Types of Reactions: Ethylene glycol monoisobutyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethylene glycol monoisobutyl ether has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which ethylene glycol monoisobutyl ether exerts its effects involves its ability to act as a solvent, facilitating the dissolution and interaction of various chemical species. It can interact with molecular targets through hydrogen bonding and van der Waals forces, influencing the pathways involved in chemical reactions .

Comparison with Similar Compounds

Uniqueness: Ethylene glycol monoisobutyl ether is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its isobutyl group provides different steric and electronic effects compared to other glycol ethers, making it suitable for specific applications where other ethers may not be as effective .

Properties

IUPAC Name

2-(2-methylpropoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O2/c1-6(2)5-8-4-3-7/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHAPGMVKBLELOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

50674-23-2
Record name Poly(oxy-1,2-ethanediyl), α-(2-methylpropyl)-ω-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50674-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID3063469
Record name Ethylene glycol monoisobutyl ether
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4439-24-1
Record name Ethylene glycol monoisobutyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4439-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2-(2-methylpropoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004439241
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-(2-methylpropoxy)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethylene glycol monoisobutyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3063469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-methylpropoxy)ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.417
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does ethylene glycol monoisobutyl ether behave in water-based systems?

A1: this compound exhibits interesting behavior in water-based systems, particularly concerning its miscibility and surface activity. Research has shown that its solubility in water is temperature-dependent, demonstrating a lower critical solution temperature (LCST). This means that the mixture transitions between miscible and immiscible states depending on the temperature []. Furthermore, the compound can undergo a series of wetting transitions at the water surface with changes in temperature and pressure. For instance, it can transition from a non-wetting to a complete wetting state as temperature increases []. This complex behavior makes it relevant for various applications, including formulations and separation processes.

Q2: Are there any analytical techniques available to identify and quantify this compound in complex mixtures?

A3: Yes, gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique used for identifying and quantifying this compound within complex mixtures []. This method separates different components of a sample based on their volatility and then utilizes mass spectrometry to identify and quantify each component based on its unique mass-to-charge ratio. This technique was instrumental in analyzing the metabolic profile of strawberries treated with Bacillus spp. strain DM12 and identifying the presence of this compound []. This highlights the importance of advanced analytical techniques in studying the compound's behavior and effects in various contexts.

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